2,2'-(1,8-Dihydroxy-9-oxo-9,10-dihydroanthracene-2,7-diyl)diacetic acid
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Overview
Description
2,2’-(1,8-Dihydroxy-9-oxo-9,10-dihydroanthracene-2,7-diyl)diacetic acid is an organic compound with the molecular formula C18H12O8 It is a derivative of anthracene, featuring hydroxyl and carboxyl groups that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,8-Dihydroxy-9-oxo-9,10-dihydroanthracene-2,7-diyl)diacetic acid typically involves the functionalization of anthracene derivatives. One common method includes the oxidative dehydrogenation of 1-tetralones, which can be achieved using silver (I) oxide in 1,4-dioxane . This process converts 9,10-dihydroxy-1-oxo, 9,10-dihydroxy-1,5-dioxo, and 1,8-dioxo-1,2,3,4,5,6,7,8-octahydro anthracene into their respective hydroxyanthraquinones.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of catalytic processes and continuous flow reactors could be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,8-Dihydroxy-9-oxo-9,10-dihydroanthracene-2,7-diyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions, leading to the formation of esters, ethers, and other derivatives.
Common Reagents and Conditions
Oxidation: Silver (I) oxide in 1,4-dioxane.
Reduction: Sodium/ethanol or magnesium can be used for the reduction of related anthracene derivatives.
Substitution: Various reagents such as alkyl halides, acyl chlorides, and alcohols can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include hydroxyanthraquinones, dihydroanthracenes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-(1,8-Dihydroxy-9-oxo-9,10-dihydroanthracene-2,7-diyl)diacetic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of skin conditions and cancer.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-(1,8-Dihydroxy-9-oxo-9,10-dihydroanthracene-2,7-diyl)diacetic acid involves its interaction with molecular targets and pathways within biological systems. The hydroxyl and carboxyl groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The compound can modulate oxidative stress, inhibit specific enzymes, and induce apoptosis in cancer cells, making it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 1,8-Dihydroxy-9,10-anthraquinone (dantron, chrysazin)
- 1,4-Dihydroxyanthraquinone (quinizarin)
- 1,5-Dihydroxyanthraquinone (anthrarufin)
Uniqueness
2,2’-(1,8-Dihydroxy-9-oxo-9,10-dihydroanthracene-2,7-diyl)diacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
117566-32-2 |
---|---|
Molecular Formula |
C18H14O7 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
2-[7-(carboxymethyl)-1,8-dihydroxy-9-oxo-10H-anthracen-2-yl]acetic acid |
InChI |
InChI=1S/C18H14O7/c19-12(20)6-10-3-1-8-5-9-2-4-11(7-13(21)22)17(24)15(9)18(25)14(8)16(10)23/h1-4,23-24H,5-7H2,(H,19,20)(H,21,22) |
InChI Key |
NXYUPXZWCSAWRS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=C(C=C2)CC(=O)O)O)C(=O)C3=C1C=CC(=C3O)CC(=O)O |
Origin of Product |
United States |
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